N-(5-Amino-2-fluorophenyl)-3,5-dichlorobenzamide

Description

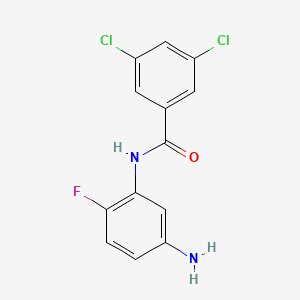

N-(5-Amino-2-fluorophenyl)-3,5-dichlorobenzamide is a benzamide derivative characterized by a 3,5-dichlorobenzoyl core linked to a 5-amino-2-fluorophenyl group. This structure combines electron-withdrawing chlorine atoms at the meta positions of the benzamide ring with an ortho-fluorine substituent and a para-amino group on the aniline moiety. Such substitutions are strategically positioned to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-3,5-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FN2O/c14-8-3-7(4-9(15)5-8)13(19)18-12-6-10(17)1-2-11(12)16/h1-6H,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXCEVIZANUMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)NC(=O)C2=CC(=CC(=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-3,5-dichlorobenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 3,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-3,5-dichlorobenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-3,5-dichlorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Dichloro Substitution Patterns

- 3,5-Dichloro vs. 2,4-Dichloro Analogs :

The 3,5-dichloro substitution (as in the target compound) is associated with enhanced biological potency. For example, N-(1H-Benzo[d]imidazol-2-yl)-3,5-dichlorobenzamide (compound 22 ) exhibited an IC50 of 6.4 μM in mGluR5 inhibition assays, outperforming 2,4-dichloro analogs (e.g., compound 19 , IC50 = 11-fold higher) . This highlights the critical role of chlorine positioning in receptor binding.- Mechanistic Insight : The meta-chlorine atoms likely improve hydrophobic interactions with target proteins, while avoiding steric hindrance common in ortho-substituted analogs.

Fluorine vs. Other Substituents

- Ortho-Fluorine (Target Compound) vs. Methoxy or Methyl :

In para-substituted benzamides, electron-withdrawing groups (e.g., F, Cl) enhance potency compared to electron-donating groups like methoxy. For instance, replacing a methoxy group with fluorine in N-(1H-benzo[d]imidazol-2-yl) analogs increased inhibitory activity by ~10-fold . The ortho-fluorine in the target compound may similarly optimize binding affinity and metabolic stability.

Physical Properties

- Melting Points: N-(3-Benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide (): 130.2–132.0°C.

Neuroprotective Activity

Insecticidal Activity

- The target compound’s fluorine and amino groups may enhance specificity for agricultural applications.

Tabulated Comparison of Key Analogs

Biological Activity

N-(5-Amino-2-fluorophenyl)-3,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorine atom and dichloro substituents on the benzene ring, which enhance its lipophilicity and potential for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and repair. This inhibition can lead to apoptosis in cancer cells by disrupting their proliferation pathways.

- Receptor Modulation : It can act as an antagonist or agonist at specific receptors involved in inflammation and cancer progression, modulating signal transduction pathways that are crucial for cell survival and growth.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, potentially through membrane disruption or enzyme inhibition mechanisms.

Anticancer Activity

Numerous studies have documented the anticancer effects of this compound:

- In Vitro Studies : In laboratory settings, the compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has been shown to reduce cell viability significantly in breast cancer (MCF-7) and lung cancer (A549) cell lines.

- In Vivo Studies : A notable study involving mice with induced tumors indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research has shown that it reduces inflammatory markers such as cytokines in models of acute inflammation. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Anti-inflammatory | Reduces levels of inflammatory cytokines |

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

- Tumor Reduction Study : Mice with induced tumors treated with the compound showed a significant decrease in tumor size compared to untreated controls. The study highlighted the compound's potential as an anticancer agent.

- Inflammation Model : In an acute inflammation model, the administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its use in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.